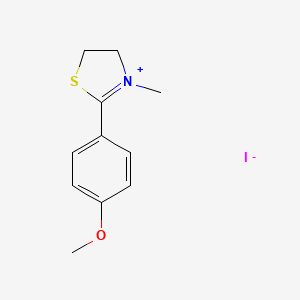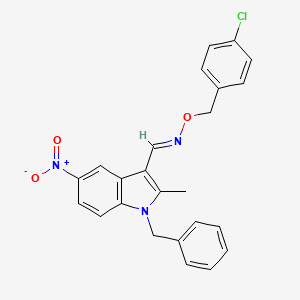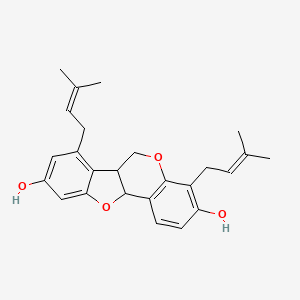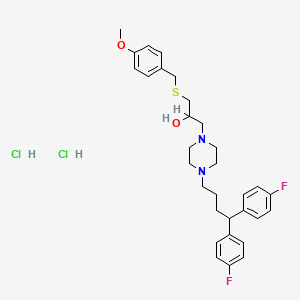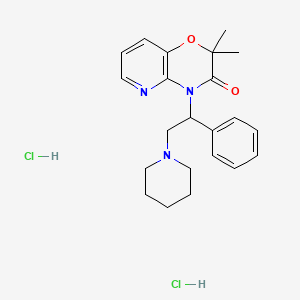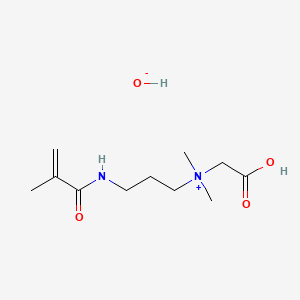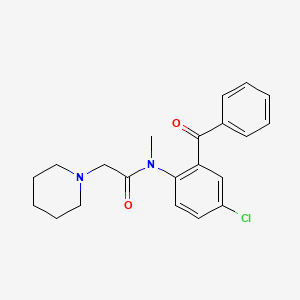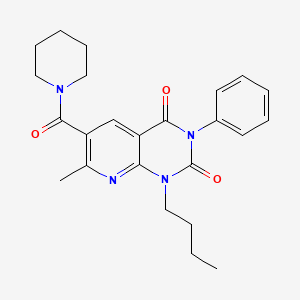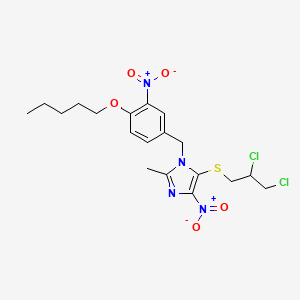
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the nitro, methyl, and other substituents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro and imidazole groups can participate in hydrogen bonding and electrostatic interactions, while the dichloropropyl and pentyloxy groups may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 1H-Imidazole, 4-nitro-2-methyl-5-((2,3-dichloropropyl)thio)-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-
- 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(butyloxy)phenyl)methyl)-
- 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(hexyloxy)phenyl)methyl)-
Uniqueness
The uniqueness of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and dichloropropyl groups allows for versatile chemical modifications, while the pentyloxy group enhances its lipophilicity, making it a valuable compound for various applications.
特性
CAS番号 |
115906-54-2 |
|---|---|
分子式 |
C19H24Cl2N4O5S |
分子量 |
491.4 g/mol |
IUPAC名 |
5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitro-1-[(3-nitro-4-pentoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C19H24Cl2N4O5S/c1-3-4-5-8-30-17-7-6-14(9-16(17)24(26)27)11-23-13(2)22-18(25(28)29)19(23)31-12-15(21)10-20/h6-7,9,15H,3-5,8,10-12H2,1-2H3 |
InChIキー |
UWVRFEVFYZRBPD-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C(=NC(=C2SCC(CCl)Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




